N-(6-Phenylhexanoyl)glycine

Peptidylglycine α-hydroxylating monooxygenase Enzyme kinetics N-acyl glycine substrates

N-(6-Phenylhexanoyl)glycine (CAS 741694-69-9, IUPAC: 2-(6-phenylhexanoylamino)acetic acid, molecular formula C₁₄H₁₉NO₃, molecular weight 249.31 g/mol) is a synthetic N-acyl glycine derivative characterized by a phenyl group linked through a six-carbon hexanoyl chain to the glycine amide backbone. The compound is a white to off-white crystalline powder with a measured melting point of 88–90 °C, predicted boiling point of 503.7 ± 43.0 °C, and predicted density of 1.123 ± 0.06 g/cm³.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 741694-69-9
Cat. No. B3281827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Phenylhexanoyl)glycine
CAS741694-69-9
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCC(=O)NCC(=O)O
InChIInChI=1S/C14H19NO3/c16-13(15-11-14(17)18)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18)
InChIKeyBWKKSNHRJBCIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Phenylhexanoyl)glycine (CAS 741694-69-9): N-Acyl Glycine Building Block for Peptide Anxiolytic Synthesis and PHM Substrate Research


N-(6-Phenylhexanoyl)glycine (CAS 741694-69-9, IUPAC: 2-(6-phenylhexanoylamino)acetic acid, molecular formula C₁₄H₁₉NO₃, molecular weight 249.31 g/mol) is a synthetic N-acyl glycine derivative characterized by a phenyl group linked through a six-carbon hexanoyl chain to the glycine amide backbone . The compound is a white to off-white crystalline powder with a measured melting point of 88–90 °C, predicted boiling point of 503.7 ± 43.0 °C, and predicted density of 1.123 ± 0.06 g/cm³ . It serves as the critical synthetic intermediate in the five-step preparation of GB-115 (N-(6-phenylhexanoyl)glycyl-L-tryptophan amide, Rankvilon®), a dipeptide cholecystokinin-4 retro-analogue with demonstrated clinical anxiolytic activity [1]. As an N-acyl glycine, it also functions as a recognized substrate for peptidylglycine α-hydroxylating monooxygenase (PHM, EC 1.14.17.3), enabling its use in mechanistic enzymology and inhibitor screening [2].

Why Hippuric Acid, Phenylacetylglycine, or 8-Phenyloctanoylglycine Cannot Replace N-(6-Phenylhexanoyl)glycine in PHM Studies or GB-115 Synthesis


N-Acyl glycines are not functionally interchangeable. The acyl chain length directly governs three critical properties: (1) PHM substrate affinity, where the apparent Km varies approximately 1,000-fold across the N-acyl glycine series—from 23 ± 0.88 mM for N-formylglycine to 60–90 µM for N-lauroylglycine and longer-chain analogs [1]; (2) hydrophobic preorganization within the PHM active site, where the primary deuterium kinetic isotope effect (KIE) decreases linearly with increasing acyl chain length, reflecting differential ground-state binding energetics that are specific to the hexanoyl spacer [2]; and (3) synthetic utility as a building block, where only the 6-phenylhexanoyl chain provides the correct hydrophobic pharmacophore required for the βII-turn bioactive conformation of the downstream dipeptide GB-115—shorter analogs (e.g., phenylacetyl) or longer analogs (e.g., 8-phenyloctanoyl) yield either inactive compounds or non-identical products [3][4]. Furthermore, the 10- to 15-fold higher logP of N-(6-phenylhexanoyl)glycine (~2.8) compared with hippuric acid (~0.3) or phenylacetylglycine (~0.2) translates to substantially different solubility, membrane permeability, and metabolic stability profiles that preclude simple one-to-one substitution in any biological or synthetic protocol .

Quantitative Differential Evidence for N-(6-Phenylhexanoyl)glycine (CAS 741694-69-9) Versus Closest N-Acyl Glycine Analogs


PHM Substrate Affinity: 2-Fold Tighter Apparent Km of 6-Phenylhexanoylglycine Over 8-Phenyloctanoylglycine

In a direct comparative study of N-acyl glycine substrates for peptidylglycine α-hydroxylating monooxygenase (PHM, EC 1.14.17.3), 6-phenylhexanoylglycine exhibits an apparent Km of 0.051 mM, representing approximately 2-fold higher affinity (lower Km) than the one-carbon-longer homolog 8-phenyloctanoylglycine (Km = 0.1 mM) and approximately 1.5-fold higher affinity than hippuryl-Gly (Km = 0.078 mM), all measured under identical conditions in the same study [1][2]. The three-carbon-shorter peptide-like comparator N-dansyl-Tyr-Val-D-Ala displays even higher affinity (Km = 0.031 mM), consistent with the broader structure-activity relationship that PHM prefers substrates with a hydrophobic moiety positioned optimally by an intermediate-length spacer, where the C6-phenylhexanoyl chain falls at a local affinity optimum [1].

Peptidylglycine α-hydroxylating monooxygenase Enzyme kinetics N-acyl glycine substrates

Lipophilicity Differentiation: 10- to 15-Fold Higher LogP Versus Hippuric Acid and Phenylacetylglycine

N-(6-Phenylhexanoyl)glycine possesses a computed logP of 2.83 (XlogP 2.6), reflecting the extended six-carbon hydrophobic linker between the phenyl ring and the glycine amide . This value is approximately 9-fold higher than that of hippuric acid (logP 0.31, C₆H₅-CO-NH-CH₂-COOH), where the phenyl ring is directly attached to the carbonyl with zero methylene spacer , and approximately 15-fold higher than that of phenylacetylglycine (logP 0.18, C₆H₅-CH₂-CO-NH-CH₂-COOH), which contains only one methylene spacer [1]. The polar surface area (PSA) is comparable across all three compounds (66.4–69.9 Ų), indicating that the differential lipophilicity arises specifically from the hexanoyl hydrocarbon chain rather than changes in hydrogen-bonding capacity .

Lipophilicity Drug-like properties Membrane permeability N-acyl glycine SAR

Essential Synthetic Intermediate: N-(6-Phenylhexanoyl)glycine Is the Irreplaceable Step-2 Building Block for the Clinically Validated Anxiolytic GB-115

The optimized five-step synthesis of GB-115 (N-(6-phenylhexanoyl)glycyl-L-tryptophan amide), an original peptide anxiolytic developed at the Zakusov State Institute of Pharmacology (Moscow) and marketed as Rankvilon® in Russia, proceeds as: (1) phenylhexanoyl chloride synthesis from 6-phenylhexanoic acid using thionyl chloride; (2) glycine acylation with phenylhexanoyl chloride under alkaline conditions at 0 °C to yield N-(6-phenylhexanoyl)glycine; (3) L-tryptophan esterification; (4) mixed anhydride coupling to form the dipeptide ester; and (5) ammonolysis to the final amide [1][2]. Step 2 is structurally specific: the 6-phenylhexanoyl chain length is essential—replacement with benzoyl (hippuric acid), phenylacetyl, or 8-phenyloctanoyl would produce different dipeptides lacking the demonstrated anxiolytic pharmacophore. GB-115 has completed Phase III clinical trials demonstrating statistically significant anxiolytic efficacy at 6 mg/day oral dosing , establishing a procurement rationale for N-(6-Phenylhexanoyl)glycine that no shorter or longer N-acyl glycine analog can satisfy.

Dipeptide synthesis GB-115 Anxiolytic intermediate Cholecystokinin antagonist

Chain-Length-Dependent PHM Kinetic Isotope Effects: 6-Phenylhexanoylglycine Occupies a Specific Position on the Hydrophobicity–KIE Continuum

A systematic mechanistic study of PHM catalysis using a panel of straight-chain N-acyl glycines demonstrated that the primary deuterium kinetic isotope effect (KIE) decreases linearly with increasing acyl chain length, attributed to enhanced hydrophobic preorganization that reduces ground-state conformational sampling and reorganization energy [1]. While individual KIE values for 6-phenylhexanoylglycine were not tabulated in the study, the linear KIE–chain-length relationship, combined with molecular docking data showing increased dissociation energy proportional to hydrophobic pocket interaction, establishes that the C6-phenylhexanoyl spacer occupies a specific, non-interchangeable position on this continuum [1]. Separately, the catalytic efficiency (V/K)app for N-acyl glycine amidation spans a ~1,000-fold range, from N-formylglycine (Km = 23 ± 0.88 mM) to N-lauroylglycine and longer (Km = 60–90 µM), with the effect driven predominantly by Km rather than Vmax [2]. 6-Phenylhexanoylglycine, with its intermediate-chain Km of 0.051 mM, occupies a mechanistically distinct regime that is neither short-chain (low-affinity, high-KIE) nor long-chain (high-affinity, low-KIE), enabling its use as a probe for dissecting contributions of hydrophobic preorganization versus transition-state chemistry in PHM catalysis [1][2].

Kinetic isotope effects Substrate preorganization PHM mechanism N-acyl glycine SAR

Melting Point Differentiation: 88–90 °C Facilitates Handling Versus 143–191 °C for Simpler N-Acyl Glycine Analogs

The experimentally measured melting point of N-(6-phenylhexanoyl)glycine is 88–90 °C , substantially lower than that of its two closest structural analogs: hippuric acid (N-benzoylglycine, mp 187–188 °C) [1] and phenylacetylglycine (N-phenylacetyl-Gly, mp 143–147 °C) . This represents a 97–98 °C depression relative to hippuric acid and a 55–57 °C depression relative to phenylacetylglycine. The lower melting point is consistent with the greater conformational flexibility and reduced crystal lattice energy conferred by the six-carbon hexanoyl chain. Purity specifications from commercial suppliers indicate NLT 97% purity (HPLC) for the compound manufactured under ISO-certified quality systems, suitable for pharmaceutical R&D and quality control applications .

Physicochemical characterization Melting point Solid-state properties Formulation development

Procurement-Driven Application Scenarios for N-(6-Phenylhexanoyl)glycine (CAS 741694-69-9) Based on Quantitative Differentiation Evidence


PHM Enzymology and Inhibitor Screening: Optimize Substrate Concentration Using Defined Km = 0.051 mM

For laboratories conducting peptidylglycine α-hydroxylating monooxygenase (PHM) kinetic assays or inhibitor screens, N-(6-phenylhexanoyl)glycine provides a well-characterized small-molecule substrate with a precisely measured apparent Km of 0.051 mM [1]. This enables accurate calculation of substrate concentrations near Km for competitive inhibitor Ki determinations. Compared with 8-phenyloctanoylglycine (Km = 0.1 mM), the 2-fold higher affinity reduces substrate consumption by 50% at equivalent fractional saturation. Compared with the natural-length peptide substrate dansyl-Tyr-Val-D-Ala (Km = 0.031 mM), it offers intermediate affinity that avoids excessively tight binding while maintaining physiologically relevant Km values in the micromolar range [1]. The linear KIE–chain-length relationship established by McIntyre et al. (JACS 2010) further supports its use as a mechanistic probe [2].

GB-115 (Rankvilon®) Pharmaceutical Intermediate: Mandatory Building Block for cGMP Dipeptide Synthesis

N-(6-Phenylhexanoyl)glycine is the irreplaceable step-2 intermediate in the registered five-step synthesis of GB-115, a clinically validated dipeptide anxiolytic (Rankvilon®) approved for the treatment of anxiety disorders in Russia with Phase III data demonstrating efficacy at 6 mg/day oral dosing [3]. No alternative N-acyl glycine—including benzoylglycine (hippuric acid), phenylacetylglycine, or 8-phenyloctanoylglycine—yields the correct dipeptide product with the βII-turn bioactive conformation required for CCK₁ receptor antagonism [4]. Procurement of CAS 741694-69-9 with documented purity (NLT 97%, ISO-certified; density 1.123 g/cm³) is essential for any laboratory or CDMO engaged in GB-115 process development, analytical reference standard preparation, or scaled manufacturing.

N-Acyl Glycine Structure-Activity Relationship (SAR) Studies: C6-Phenylhexanoyl as the Optimal Hydrophobic Spacer

The 6-phenylhexanoyl chain occupies a specific position on the N-acyl glycine hydrophobic continuum that is bracketed by 4-phenylbutyrylglycine, 5-phenylpentanoylglycine, and 8-phenyloctanoylglycine as PHM substrates [5]. The 10- to 15-fold logP advantage over hippuric acid (logP 2.83 vs 0.31) while maintaining near-identical PSA (66.4–69.9 Ų) provides a unique physicochemical profile for probing the relationship between lipophilicity, membrane permeability, and target engagement in cellular assays . The low melting point (88–90 °C) further facilitates preparation of DMSO stock solutions at high concentrations without heating, reducing the risk of thermal degradation during SAR compound handling .

PHM Inhibitor Discovery: Reference Substrate with Defined Kinetics for Counter-Screening

The substituted hippurate and hippurate analog study (Bioorg. Med. Chem. 2008) established that relatively simple N-acyl glycines serve as both substrates and ground-state inhibitor scaffolds for PHM, with Ki values as low as 0.5 µM for hippuric acid analogs [6]. 6-Phenylhexanoylglycine, with its intermediate-chain length, distinct Km (0.051 mM), and documented sequential binding mechanism, is a valuable reference substrate for counter-screening PHM inhibitor selectivity—ensuring that hit compounds inhibit the enzyme rather than merely competing with a suboptimal substrate. Its well-defined kinetics allow calculation of true Ki values rather than apparent IC₅₀ values that vary with substrate concentration and identity [1].

Quote Request

Request a Quote for N-(6-Phenylhexanoyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.